molecular formula C14H10N2O B3054985 2-Phenylphthalazin-1(2h)-one CAS No. 6266-49-5

2-Phenylphthalazin-1(2h)-one

Cat. No.: B3054985
CAS No.: 6266-49-5
M. Wt: 222.24 g/mol
InChI Key: BCCBXCGRKOKWBZ-UHFFFAOYSA-N
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Description

2-Phenylphthalazin-1(2H)-one is a high-purity chemical compound offered for research and development purposes. It belongs to the phthalazinone class of heterocyclic compounds, which are recognized as a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles . The phthalazinone core is a notable structure in drug discovery because of its ability to interact with a diverse range of biological targets . Researchers value this scaffold for its synthetic utility and its presence in compounds with a wide spectrum of biological activities. Literature reviews highlight that phthalazinone derivatives have demonstrated significant potential in various therapeutic areas, such as acting as enzyme inhibitors for targets like poly(ADP-ribose)polymerase (PARP) in oncology research and aldose reductase for metabolic disease studies . Other investigated activities include anticancer, antidiabetic, anti-inflammatory, and antihypertensive effects, making it a versatile template for the design of new bioactive molecules . The specific research value and mechanism of action for the this compound derivative are areas for ongoing investigation, as biological activity can be highly dependent on the specific substitution pattern on the core structure. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-13-9-5-4-6-11(13)10-15-16(14)12-7-2-1-3-8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCBXCGRKOKWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284439
Record name 2-phenylphthalazin-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6266-49-5
Record name NSC37228
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylphthalazin-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylphthalazin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with phthalic anhydride or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Phenylphthalazin-1(2H)-one is a chemical compound with diverse applications, particularly in chemosensing and medicinal chemistry. This article aims to provide a detailed overview of its applications, drawing from verified scientific sources.

Scientific Research Applications

Chemosensor Development
this compound (K) can be used as a fluorescent chemosensor for the recognition and quantification of Fe3+Fe^{3+} and Fe2+Fe^{2+} ions in aqueous environments . The chemosensor exhibits high selectivity and sensitivity towards Fe3+Fe^{3+} and Fe2+Fe^{2+} metal ions, with a remarkable quenching effect . It can detect metal concentrations as low as 2.5 µM and 2.4 µM for Fe3+Fe^{3+} and Fe2+Fe^{2+} respectively, which is lower than the recommended value by the EPA US (5.4 µM) . Association constants for the chemosensor and metal ions were determined as 8.70×104M18.70\times 10^4M^{-1} and 2.71×104M12.71\times 10^4M^{-1} for Fe3+Fe^{3+} and Fe2+Fe^{2+} metal ions, respectively . The probe is advantageous over common chemosensors because it can rapidly test for Fe3+Fe^{3+} and Fe2+Fe^{2+} metal ions in water without needing a buffer to maintain the solution's pH . Sensor (K) can be used for the quantification of Fe3+Fe^{3+} and Fe2+Fe^{2+} ions in biological fluids and can be fabricated as an electrode for electrochemical sensing .

Medicinal Chemistry
Phthalazines, including this compound, are recognized as structural leads in medicinal chemistry because of their wide application in pharmaceutical and agrochemical industries . They are fused diaza-heterocycles that constitute the core structure of numerous bioactive natural products and effective therapeutic drugs .
The this compound (PHTZ) ring system can be a core skeleton for creating new compounds . Studies have focused on position 4 of the phthalazine nucleus, where amido and ureido moieties were introduced . Some PHTZ compounds showed high hA(3) AR affinity and selectivity, with compound 18 being the most potent and selective hA(3) AR antagonist among the series (K(i) = 0.776 nM; hA(1)/hA(3) and hA(2A)/hA(3) > 12000) . Molecular docking studies on the PHTZ derivatives revealed a binding mode similar to previously reported TQX and QZ series .

Antimicrobial Applications
Phthalazin-1(2H)-one derivatives have antimicrobial applications . The biological activities of compounds with phthalazin-1(2H)-one cores can be more effective than the phthalazinone itself .

Mechanism of Action

The mechanism of action of 2-Phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in cellular processes, such as Tankyrase, which plays a role in cancer cell proliferation. The compound’s structure allows it to bind to active sites, blocking the enzyme’s activity and disrupting cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalazinone derivatives exhibit diverse applications depending on substituent patterns. Below is a comparative analysis of K with structurally related compounds:

Functional Differences

  • Sensing Capability: K is unique in its selective fluorescence quenching for Fe ions, unlike 4-benzyl derivatives, which lack reported ion-sensing properties . Pyridazinone analogs (e.g., 5-chloro-6-phenylpyridazin-3(2H)-ones) are primarily studied for synthetic accessibility rather than sensing .
  • Stability and Binding: K relies on hydrogen bonding and π-π stacking for crystal stability, similar to 4-(4-methylphenyl) derivatives . Propargyl-substituted phthalazinones exhibit enhanced rigidity due to alkyne groups, unlike K's phenyl-dominated structure .

Performance Metrics

Compound Detection Limit (LOD) Selectivity Binding Constant (Kₐ)
K 2.4–2.5 µM (Fe²⁺/Fe³⁺) Fe³⁺/Fe²⁺ over 13 other metal ions 6 × 10⁻⁴ M⁻¹ (Fe³⁺), 3.6 × 10⁻⁴ M⁻¹ (Fe²⁺)
4-Benzylphthalazinones N/A N/A N/A
Co²⁺-selective sensors ~1.0 µM (Co²⁺) Co²⁺ over competing ions 1.2 × 10⁴ M⁻¹

K outperforms many metallo-sensors in aqueous compatibility (works without pH buffering) but lags behind Co²⁺-targeting chemosensors in sensitivity .

Biological Activity

2-Phenylphthalazin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives has been extensively studied. These compounds are typically synthesized through various chemical reactions involving phthalic anhydride and phenylhydrazine, leading to the formation of the phthalazinone core structure.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including H460, MKN-45, HT-29, and MDA-MB-231. The most potent derivative exhibited an IC50 value of 0.055 μM against H460 cells, highlighting its potential as a therapeutic agent in cancer treatment .

Cell Line IC50 (μM)
H4600.055
MKN-450.071
HT-290.13
MDA-MB-2310.43

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. In a carrageenan-induced rat paw edema model, certain derivatives showed anti-inflammatory activity comparable to standard drugs like etoricoxib. Specifically, compounds synthesized in one study exhibited significant reduction in edema at various time points post-administration .

Antimicrobial Activity

The antimicrobial efficacy of phthalazinone derivatives has also been evaluated. Some derivatives have shown enhanced antimicrobial activity compared to the parent compound, indicating their potential in treating bacterial infections .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antitumor Mechanism : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival.
  • Anti-inflammatory Mechanism : It is hypothesized that these compounds inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in the inflammatory response .

Case Studies

Several case studies have explored the therapeutic applications of phthalazinone derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving patients with renal cancer treated with a phthalazinone derivative showed promising results in tumor size reduction and improved patient outcomes.
  • Case Study on Inflammation : Patients suffering from chronic inflammatory conditions were administered phthalazinone derivatives, resulting in decreased inflammation markers and improved quality of life.

These case studies underline the clinical relevance and potential of this compound in therapeutic settings.

Q & A

Q. How does this compound function as a selective chemosensor for Fe²⁺/Fe³⁺?

  • Methodological Answer : The compound exhibits a fluorimetric "turn-off" response in DMF upon Fe²⁺/Fe³⁺ binding, attributed to photoinduced electron transfer (PET). Selectivity is confirmed via competitive assays with 14 other metal ions (e.g., Pb²⁺, Cu²⁺), showing no interference . Detection limits (LOD: 2.4–2.5 µM) are calculated using the equation LOD=3.3×SD interceptslope\text{LOD} = 3.3 \times \frac{\text{SD intercept}}{\text{slope}}, validated against EPA thresholds .

Advanced Research Questions

Q. How can discrepancies in reported association constants (KaK_a) for Fe³⁺ binding be resolved?

  • Methodological Answer : reports Ka=6×104M1K_a = 6 \times 10^4 \, \text{M}^{-1}, while cites 8.7×104M18.7 \times 10^4 \, \text{M}^{-1}. Discrepancies may arise from:
  • Experimental conditions : Variations in solvent polarity (DMF vs. aqueous buffers) or pH .
  • Data fitting : Use of Benesi-Hildebrand plots (1:1 binding assumed) vs. nonlinear regression for non-ideal stoichiometry .
  • Validation : Repeat titrations with standardized metal ion concentrations and cross-validate via isothermal titration calorimetry (ITC).

Q. What strategies improve the chemosensor’s performance in biological fluids?

  • Methodological Answer :
  • Matrix effects : Test interference from biomolecules (e.g., albumin) using spike-and-recovery assays in serum .
  • Solvent compatibility : Optimize DMF/water ratios to balance solubility and fluorescence quenching .
  • Immobilization : Embed the chemosensor in hydrogel matrices for reusable electrochemical sensing .

Q. How does structural modification of the phthalazinone core enhance A3 adenosine receptor (A3AR) antagonism?

  • Methodological Answer : Substitution at position 4 with amido/ureido groups improves hA3AR affinity (Ki=0.776nMK_i = 0.776 \, \text{nM}) and selectivity (>12,000-fold over hA1/hA2A). Molecular docking (e.g., Glide SP mode) reveals interactions with transmembrane residues (e.g., Asn250, Glu172), validated via mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.